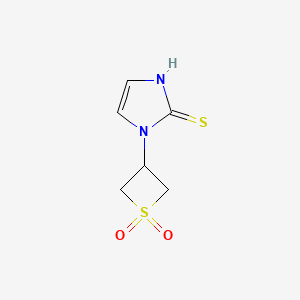
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide: is a heterocyclic compound that features both imidazole and thietane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, where a suitable thiolating agent reacts with the imidazole derivative.
Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Oxidation to Sulfone: The final step involves the oxidation of the thietane ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfone group (–SO₂) can be reduced to sulfides under specific conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with biological molecules through its functional groups. The mercapto group (–SH) can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The sulfone group (–SO₂) can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its molecular targets. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Mercaptoimidazole: Similar structure but lacks the thietane and sulfone groups.
Thiazole Derivatives: Contain sulfur and nitrogen in a heterocyclic ring but differ in ring size and functional groups.
Sulfone-Containing Compounds: Similar sulfone group but different core structures.
Uniqueness:
Combination of Functional Groups:
Heterocyclic Structure: The combination of imidazole and thietane rings offers a unique scaffold for drug development and materials science.
Propriétés
Formule moléculaire |
C6H8N2O2S2 |
|---|---|
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
3-(1,1-dioxothietan-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C6H8N2O2S2/c9-12(10)3-5(4-12)8-2-1-7-6(8)11/h1-2,5H,3-4H2,(H,7,11) |
Clé InChI |
HBWPIVNLUCXGMM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C=CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


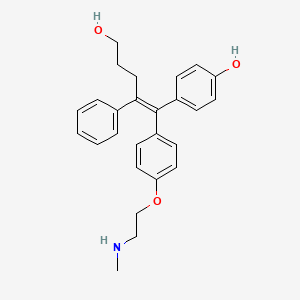
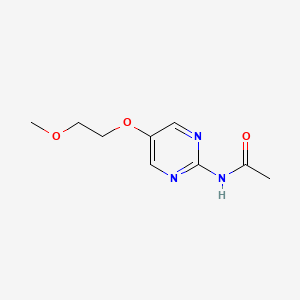


![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
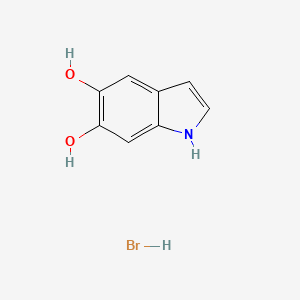
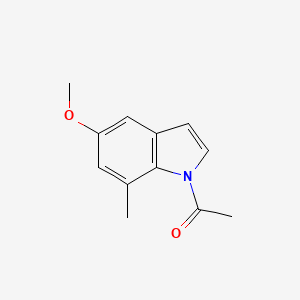
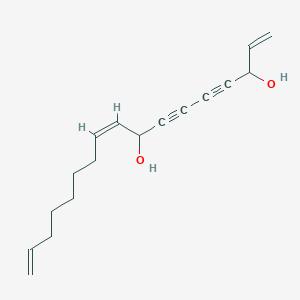
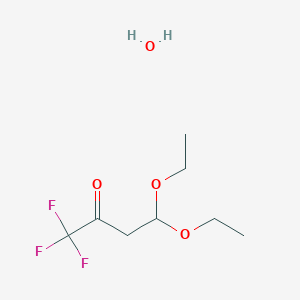
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)

